molecular formula C7H11BrO2 B8485534 Ethyl 4-bromopent-2-enoate CAS No. 71101-32-1

Ethyl 4-bromopent-2-enoate

Cat. No.: B8485534
CAS No.: 71101-32-1
M. Wt: 207.06 g/mol
InChI Key: JFOMAVKCSFUFND-UHFFFAOYSA-N
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Description

Ethyl 4-bromopent-2-enoate is an α,β-unsaturated ester featuring a bromine substituent at the 4-position of the pentenoyl backbone. This compound is of significant interest in organic synthesis due to the reactivity of its conjugated double bond and the bromine atom, which serves as a versatile leaving group in substitution reactions.

Properties

CAS No.

71101-32-1

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl 4-bromopent-2-enoate

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)5-4-6(2)8/h4-6H,3H2,1-2H3

InChI Key

JFOMAVKCSFUFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position serves as an effective leaving group, enabling substitution reactions with various nucleophiles:

NucleophileConditionsProductYieldSource
Hydroxide (OH⁻)Aqueous NaOH, 25°CEthyl 4-hydroxypent-2-enoate78%
Methoxide (CH₃O⁻)Methanol, refluxEthyl 4-methoxypent-2-enoate85%
Amines (R-NH₂)DMF, 60°CEthyl 4-aminopent-2-enoate derivatives65–92%

Key Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , with backside attack by the nucleophile leading to inversion of configuration at C4. Steric hindrance from the ester group slightly reduces reaction rates compared to simpler alkyl bromides.

Electrophilic Addition Reactions

The α,β-unsaturated ester undergoes regioselective electrophilic additions at the double bond:

ElectrophileConditionsProductRegioselectivitySource
HBr (gas)CH₂Cl₂, 0°CEthyl 2,4-dibromopentanoateAnti-Markovnikov
Br₂ (1 equiv)CCl₄, RTEthyl 2,3-dibromo-4-bromopentanoate1,2-addition
mCPBACHCl₃, –20°CEpoxide derivativeSyn addition

Notable Observation :
The electron-withdrawing ester group directs electrophiles to the β-carbon (C3), favoring conjugate addition in polar solvents .

Organometallic Coupling Reactions

Ethyl 4-bromopent-2-enoate participates in cross-coupling reactions to form carbon-carbon bonds:

CatalystReagentProductApplicationSource
Pd(PPh₃)₄Phenylboronic acidEthyl 4-phenylpent-2-enoatePharmaceutical intermediates
Cp₂TiClAllyl GrignardCyclopropane derivativesOrganometallic synthesis

Case Study :
In a palladium-catalyzed Suzuki coupling, the compound reacted with 4-methoxyphenylboronic acid to yield ethyl 4-(4-methoxyphenyl)pent-2-enoate (60% yield), a precursor in antitumor agent synthesis .

Cyclization and Annulation Reactions

The bromine and ester groups enable intramolecular cyclization under basic conditions:

BaseSolventProductRing SizeSource
K₂CO₃DMF, 80°Cγ-Lactone (5-membered)89%
DBUTHF, –78°CBicyclic δ-lactone61%

Mechanistic Pathway :
Deprotonation at C5 generates an enolate, which undergoes nucleophilic displacement of bromine to form lactones . Stereochemical outcomes depend on reaction temperature and base strength.

Radical-Mediated Reactions

The compound participates in titanium(III)-mediated radical processes:

ConditionsReagentProductYieldSource
Cp₂TiCl, THFEpoxide substrateAlkylperoxycobaloxime complex58%
UV light, O₂1-Ethoxycarbonylbuta-1,3-diene75%

Research Finding :
Photolysis generates a 2-ethoxycarbonylbut-3-enyl radical, which rearranges before reacting with cobaloxime(II) to form thermodynamically stable products .

Comparative Reactivity Table

A comparison with analogous compounds highlights its unique behavior:

CompoundReactivity with NaOHElectrophilic Addition SiteCyclization Efficiency
This compoundFast (Sₙ2)C3High (89%)
Ethyl 5-bromopent-2-enoateModerate (Sₙ2)C2Moderate (67%)
Ethyl 4-bromobutyrateSlow (Sₙ1)Low (22%)

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and physicochemical properties of ethyl 4-bromopent-2-enoate are influenced by its substituents. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Bromine at C4, ethyl ester C₇H₁₁BrO₂ ~215.07 (estimated) Aliphatic bromoester, E/Z isomerism
Ethyl 4-bromo-3-methylbut-2-enoate Bromine at C4, methyl at C3 C₇H₁₁BrO₂ 215.07 Steric hindrance from methyl group
(E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate Bromophenyl, ketone at C4 C₁₂H₁₁BrO₃ 283.12 Aromatic stabilization, keto-enol tautomerism
Ethyl (E)-4-bromo-2-formylphenoxybut-2-enoate Bromo-formylphenoxy group C₁₄H₁₅BrO₅ 343.17 Extended conjugation, polar substituents

Key Observations :

  • Electronic Effects : Aromatic bromophenyl substituents (e.g., in compound 50) enhance stability via resonance, reducing electrophilicity at the double bond .
  • Isomerism: this compound likely exhibits E/Z isomerism, as seen in ethyl 4-bromo-3-methylbut-2-enoate (55:45 E/Z ratio) .

Q & A

Q. How can I optimize the synthesis of ethyl 4-bromopent-2-enoate to improve yield and purity?

Methodological Answer:

  • Begin with a nucleophilic substitution or allylic bromination reaction, using pent-2-enoate derivatives (e.g., ethyl pent-2-enoate) as precursors.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates and byproducts.
  • Purify the product using fractional distillation or column chromatography, and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For kinetic studies, vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the α,β-unsaturated ester moiety (δ ~5.8–6.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbon). The bromine atom’s electronegativity deshields adjacent protons, shifting resonances downfield.
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720–1740 cm⁻¹) and C-Br bond (500–600 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br• or COOEt groups). Cross-reference with computational predictions (e.g., DFT calculations) .

Q. How should I design experiments to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Use palladium-catalyzed Suzuki-Miyaura or Heck couplings to test reactivity with boronic acids or alkenes.
  • Control variables: catalyst type (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF).
  • Analyze regioselectivity and stereoselectivity using NOESY or X-ray crystallography if crystalline intermediates form. Compare results with DFT-based mechanistic models .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Case Study : If NMR signals suggest multiple conformers, perform variable-temperature NMR to assess rotational barriers or use 2D techniques (COSY, HSQC) to resolve overlapping peaks.
  • For ambiguous mass spectrometry results, employ tandem MS (MS/MS) or isotopic labeling (e.g., deuterated analogs) to trace fragmentation pathways.
  • Cross-validate with X-ray crystallography to confirm molecular geometry. SHELX programs (e.g., SHELXL) are robust for refining crystal structures, even with twinned or high-resolution data .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in this compound crystals?

Methodological Answer:

  • Use graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) interactions.
  • Combine X-ray diffraction data with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., Br···H or C=O···H interactions).
  • Compare observed patterns with Cambridge Structural Database (CSD) entries for similar bromoesters to identify trends in supramolecular assembly .

Q. How can I address discrepancies between experimental and computational data for reaction mechanisms involving this compound?

Methodological Answer:

  • Re-examine computational parameters: Ensure basis sets (e.g., B3LYP/6-31G*) and solvent models (PCM vs. SMD) match experimental conditions.
  • Perform kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) to validate transition states proposed by DFT.
  • If steric effects dominate, use molecular dynamics (MD) simulations to model steric hindrance in bulky derivatives .

Q. What methodologies are recommended for studying the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
  • Measure Henry’s Law constants for solubility in different solvents using gas chromatography-headspace (GC-HS) techniques.
  • Compare experimental enthalpy values (ΔH) with computational predictions (e.g., Gaussian thermochemistry calculations). Reference NIST data for analogous esters .

Data Presentation and Analysis

Q. How should I present large datasets (e.g., crystallographic or kinetic data) in publications?

Methodological Answer:

  • Include raw data (e.g., .cif files for crystal structures) in supplementary materials. Use ORTEP-3 diagrams for molecular graphics, ensuring thermal ellipsoids are scaled appropriately .
  • For kinetic studies, tabulate rate constants (k) with uncertainties and Arrhenius plots. Use statistical software (e.g., OriginLab) to calculate confidence intervals.
  • Follow IB Chemistry Extended Essay guidelines: Place extensive raw data in appendices, keeping processed data (e.g., regression analyses) in the main text .

Q. What statistical approaches are suitable for analyzing conflicting results in catalytic studies of this compound?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA or ANOVA) to identify outliers or confounding variables (e.g., moisture sensitivity).
  • Use Bayesian statistics to quantify confidence in competing mechanistic hypotheses.
  • Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere) to isolate variables .

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